REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([CH:7](C(OC)=O)[C:8]([O:10][C:11](C)(C)C)=[O:9])=[C:5]([N+:19]([O-:21])=[O:20])[CH:4]=[N:3]1>C(O)=O>[CH3:1][N:2]1[C:6]([CH2:7][C:8]([O:10][CH3:11])=[O:9])=[C:5]([N+:19]([O-:21])=[O:20])[CH:4]=[N:3]1
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Name
|
|
Quantity
|
6.92 g
|
Type
|
reactant
|
Smiles
|
CN1N=CC(=C1C(C(=O)OC(C)(C)C)C(=O)OC)[N+](=O)[O-]
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
|
C(=O)O
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Control Type
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UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
before being cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
Formic acid was removed under reduced pressure
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Type
|
ADDITION
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Details
|
the residue was diluted with brine
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Type
|
EXTRACTION
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Details
|
extracted with DCM 3×
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified via silica gel chromatography (0-60% EtOAc/heptane)
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=CC(=C1CC(=O)OC)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.15 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |